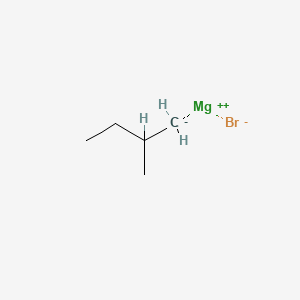
2-methylbutylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbutylmagnesium bromide is an organometallic compound belonging to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C₅H₁₁BrMg and is typically used in solution form, often in tetrahydrofuran (THF) or diethyl ether. The Grignard reaction, discovered by Victor Grignard, involves the reaction of an alkyl or aryl halide with magnesium metal to form the corresponding organomagnesium halide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylbutylmagnesium bromide is synthesized by reacting 2-methylbutyl bromide with magnesium turnings in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
2-Methylbutyl bromide+Magnesium→2-Methylbutylmagnesium bromide
Industrial Production Methods: In industrial settings, the preparation of Grignard reagents like this compound is often carried out in large reactors equipped with efficient stirring and cooling systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The reaction is typically initiated by adding a small amount of iodine or a reactive halide to activate the magnesium surface.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylbutylmagnesium bromide undergoes a variety of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Reduction Reactions: Can reduce certain functional groups, such as nitriles, to amines.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.
Epoxides: Opens epoxide rings to form alcohols.
Acid Chlorides and Esters: Reacts to form tertiary alcohols after two additions.
Major Products:
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Amines: When reducing nitriles.
Wissenschaftliche Forschungsanwendungen
2-Methylbutylmagnesium bromide is used extensively in scientific research due to its versatility in forming carbon-carbon bonds. Some applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Studies: Used to modify biomolecules for studying their functions and interactions.
Wirkmechanismus
The mechanism of action of 2-methylbutylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. The general mechanism for the reaction with a carbonyl compound is as follows:
Nucleophilic Attack: The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon.
Formation of Alkoxide: The intermediate alkoxide is formed.
Protonation: The alkoxide is protonated to form the final alcohol product.
Vergleich Mit ähnlichen Verbindungen
Methylmagnesium Bromide: Used for forming primary alcohols.
Ethylmagnesium Bromide: Used for forming secondary alcohols.
Phenylmagnesium Bromide: Used for forming tertiary alcohols and aromatic compounds.
Uniqueness: The branched structure of 2-methylbutylmagnesium bromide can lead to different steric and electronic effects compared to linear Grignard reagents, making it useful for specific synthetic applications where such effects are desired.
Eigenschaften
IUPAC Name |
magnesium;2-methanidylbutane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXRAPAVYLNVEV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














